molecular formula C20H17BrN4O B11427290 4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11427290
M. Wt: 409.3 g/mol
InChI Key: KDDWQKNSWDTHSF-UHFFFAOYSA-N
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Description

4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound featuring a bromine atom, a phenol group, and an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Phenol Group Addition: The phenol group can be introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyrimidine core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyrimidine: Lacks the bromine and phenol groups, making it less versatile in chemical reactions.

    4-Bromo-2-phenylimidazo[1,2-a]pyrimidine: Similar but lacks the 2,5-dimethylphenyl group, which may affect its biological activity.

    2-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol: Lacks the bromine atom, which may influence its reactivity and applications.

Uniqueness

4-Bromo-2-{3-[(2,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

4-bromo-2-[3-(2,5-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H17BrN4O/c1-12-4-5-13(2)16(10-12)23-19-18(15-11-14(21)6-7-17(15)26)24-20-22-8-3-9-25(19)20/h3-11,23,26H,1-2H3

InChI Key

KDDWQKNSWDTHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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